molecular formula C8H16N2S B13605002 4-(Pyrrolidin-1-YL)butanethioamide

4-(Pyrrolidin-1-YL)butanethioamide

Cat. No.: B13605002
M. Wt: 172.29 g/mol
InChI Key: FKJGLGUIJPDWRM-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)butanethioamide is a chemical compound that features a pyrrolidine ring attached to a butanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)butanethioamide typically involves the reaction of pyrrolidine with a suitable butanethioamide precursor. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in the butanethioamide precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)butanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)butanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)butanethioamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The thioamide group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Butanethioamide: A compound featuring a thioamide group attached to a butane chain.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

4-(Pyrrolidin-1-yl)butanethioamide is unique due to the combination of the pyrrolidine ring and the thioamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

4-pyrrolidin-1-ylbutanethioamide

InChI

InChI=1S/C8H16N2S/c9-8(11)4-3-7-10-5-1-2-6-10/h1-7H2,(H2,9,11)

InChI Key

FKJGLGUIJPDWRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(=S)N

Origin of Product

United States

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